1-Hydroxyfluoren-9-one
CAS No.: 6344-60-1
Cat. No.: VC21186964
Molecular Formula: C13H8O2
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6344-60-1 |
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Molecular Formula | C13H8O2 |
Molecular Weight | 196.2 g/mol |
IUPAC Name | 1-hydroxyfluoren-9-one |
Standard InChI | InChI=1S/C13H8O2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,14H |
Standard InChI Key | QUUNMPSDKIURJD-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)O |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)O |
Introduction
Chemical Structure and Identification
1-Hydroxyfluoren-9-one (C₁₃H₈O₂) is characterized by a fluorenone core structure with a hydroxyl group at the 1-position. The compound is formally known by its IUPAC name 1-hydroxyfluoren-9-one and is identified by the CAS Registry Number 6344-60-1 .
Chemical Identifiers
Identifier Type | Value |
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CAS Number | 6344-60-1 |
Molecular Formula | C₁₃H₈O₂ |
Molecular Weight | 196.20 g/mol |
IUPAC Name | 1-hydroxyfluoren-9-one |
InChI | InChI=1S/C13H8O2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,14H |
InChIKey | QUUNMPSDKIURJD-UHFFFAOYSA-N |
The compound is also known by several synonyms including 1-Hydroxy-9H-fluoren-9-one, 1-hydroxy-fluoren-9-one, and 9H-Fluoren-9-one, 1-hydroxy- .
Physical and Chemical Properties
1-Hydroxyfluoren-9-one exhibits specific physical and chemical characteristics that are relevant to its applications in various fields. The compound appears as a yellow to orange crystalline solid at room temperature .
Physical Properties
Chemical Reactivity
Synthesis Methods
Several synthetic routes exist for the preparation of 1-Hydroxyfluoren-9-one, primarily involving oxidation and cyclization reactions.
Friedel-Crafts Acylation Method
One established synthesis approach involves Friedel-Crafts acylation reactions to generate the fluorenone core structure . The general procedure involves:
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Reaction of a suitably substituted compound (precursor 6a or 6b) with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane or chloroform
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Stirring at 0°C for 30 minutes before quenching with water
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Extraction with ethyl acetate and purification by column chromatography
While this method primarily produces various methoxylated fluorenones, it can be adapted for the synthesis of hydroxylated derivatives through subsequent demethylation reactions.
Acid-Mediated Cyclization
Another approach involves acid-mediated cyclization reactions to form the fluorenone structure:
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Treatment of precursor compounds (such as 10a or 10b) with trifluoroacetic acid (TFA) in chloroform at 0°C
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Brief reaction time (approximately 2 minutes) before quenching with sodium bicarbonate
From 9-Fluorenone Derivatives
1-Hydroxyfluoren-9-one can also be produced through the hydroxylation of 9-fluorenone. This process occurs both synthetically and biologically, particularly in bacterial systems that metabolize polycyclic aromatic hydrocarbons. In atmospheric conditions, the oxidation of fluorene by OH radicals can lead to the formation of 9-fluorenone, which can subsequently be hydroxylated to produce 1-hydroxyfluoren-9-one .
Biological and Environmental Significance
1-Hydroxyfluoren-9-one has significant biological and environmental importance, particularly related to polycyclic aromatic hydrocarbon metabolism and environmental monitoring.
Role in PAH Metabolism
The compound serves as an intermediate in the bacterial degradation of fluorene, a common environmental polycyclic aromatic hydrocarbon. Studies have identified 1-Hydroxyfluoren-9-one as a metabolite produced during the biodegradation of fluorene by various Pseudomonas species. This process is part of the natural environmental remediation of PAH pollutants.
1-Hydroxyfluoren-9-one is specifically formed through the angular dioxygenation of 9-fluorenone, which is itself an oxidation product of fluorene. The compound is an intermediate in synthesizing Fluoren-1-ol, a metabolite of fluorene with potential mutagenic effects .
Environmental Biomarker Applications
Hydroxylated metabolites of PAHs, including hydroxyfluorenes, are widely used as biomarkers for assessing human exposure to PAHs from various sources. While 1-hydroxypyrene (1-PYR) is the most commonly used PAH biomarker, other hydroxylated metabolites including 9-hydroxyfluorene (9-FLU) are increasingly being employed in comprehensive biomonitoring studies .
In a study examining urinary PAH metabolite excretion following dietary exposure, 9-hydroxyfluorene showed significant increases after PAH exposure:
Analyte | Pre-exposure median concentration (µg/g creatinine) | Maximum concentration (µg/g creatinine) | Fold increase (median) |
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9-hydroxyfluorene | 0.41 (0.06–0.77) | 12.2 (4.28–18.4) | 27 (21–99) |
The excretion profile demonstrated that 9-hydroxyfluorene levels increased rapidly after exposure and returned to background levels within 24-48 hours, consistent with first-order kinetics .
Applications and Research Findings
The applications of 1-Hydroxyfluoren-9-one span several scientific domains, from synthetic organic chemistry to environmental science and toxicology.
Synthetic Chemistry Applications
In synthetic organic chemistry, 1-Hydroxyfluoren-9-one serves as an important intermediate for preparing various functionalized fluorene derivatives. These compounds have applications in materials science, pharmaceuticals, and as building blocks for more complex molecular structures .
The fluorenone core structure is recognized as a highly important and indispensable building block in synthetic organic chemistry and material science, with the hydroxylated derivatives offering additional functionality for further transformations .
Environmental Monitoring Research
Research into the atmospheric oxidation of fluorene and its derivatives has revealed that OH radical-initiated oxidation can lead to the formation of hydroxyfluorenes, including 1-hydroxyfluoren-9-one. This oxidation pathway is significant for understanding the environmental fate and degradation mechanisms of these compounds .
Theoretical investigations using quantum chemical calculations have shown that the OH addition pathways can form hydroxyfluorene while H abstraction pathways lead to the formation of 9-fluorenone, which can subsequently be hydroxylated. These oxidation products are generally considered more toxic and persistent than the parent compounds, highlighting the environmental significance of understanding these transformation processes .
Biomarker Research
Studies have demonstrated the utility of hydroxylated PAH metabolites, including hydroxyfluorenes, as biomarkers for assessing human exposure to PAHs. Urinary concentrations of these metabolites provide valuable information about recent PAH exposure from various sources including diet, occupational exposure, and environmental contamination .
Research has shown that different hydroxyfluorene isomers may be associated with specific exposure sources or metabolic pathways. For example, studies investigating urinary PAH metabolites in pre- and post-menopausal women have examined multiple hydroxyfluorene metabolites (2-hydroxyfluorene, 3-hydroxyfluorene, and 9-hydroxyfluorene) to provide a more comprehensive assessment of PAH exposure .
Manufacturer | Product Description | Packaging | Price (USD) |
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TRC | 1-Hydroxy-9H-fluoren-9-one | 2.5mg | $445 |
American Custom Chemicals Corporation | 1-HYDROXY-9H-FLUOREN-9-ONE 95.00% | 100MG | $839.35 |
AHH | 1-Hydroxy-9-fluorenone 98% | 0.5g | $355 |
This pricing information indicates the specialized nature of the compound and its relatively limited commercial production scale .
Future Research Directions
Several promising research directions remain for further investigation of 1-Hydroxyfluoren-9-one:
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Enhanced understanding of its role in environmental PAH degradation pathways and potential applications in bioremediation.
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Development of more efficient and cost-effective synthetic routes to make the compound more accessible for research.
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Further characterization of its photophysical properties, particularly related to the ESIPT mechanism, for potential applications in sensing or materials science.
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Continued investigation of its utility as an environmental biomarker, particularly in combination with other PAH metabolites for source attribution of PAH exposure.
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Exploration of potential pharmaceutical applications based on the biological activities of fluorenone derivatives.
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